2,4-diphenyl-4H-chromene
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Overview
Description
2,4-Diphenyl-4H-chromene is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused to a pyran ring. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diphenyl-4H-chromene typically involves cyclization reactions. One common method is the [4+2] cycloaddition reaction, where enantiopure chiral salicyl N-phosphonyl imines react with allenoates in the presence of a carbonate catalyst . Another method involves the one-pot synthesis using 2-benzylidene malononitriles and substituted resorcinols in methanol with calcium hydroxide at room temperature .
Industrial Production Methods: Industrial production of this compound often employs green methodologies to enhance yield and reduce byproducts. For instance, the use of recyclable catalysts and reactions in aqueous media are common practices .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenyl-4H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chromenone derivatives.
Reduction: Reduction reactions can convert chromenes to dihydrochromenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted chromenes.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Chromenone derivatives.
Reduction: Dihydrochromenes.
Substitution: Various substituted chromenes depending on the reagents used.
Scientific Research Applications
2,4-Diphenyl-4H-chromene has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Exhibits anticancer, anticonvulsant, antimicrobial, and antidiabetic activities.
Medicine: Potential therapeutic agent for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-diphenyl-4H-chromene involves its interaction with molecular targets and pathways. For instance, it can induce apoptosis in cancer cells by interacting with tubulin at the binding sites of colchicine, leading to cell death . Additionally, it exhibits inhibitory activity against enzymes like monoamine oxidase (MAO), contributing to its neuroprotective effects .
Comparison with Similar Compounds
- 2H-chromene
- 4H-chromene
- Chromenone
- Dihydrochromene
Comparison: 2,4-Diphenyl-4H-chromene stands out due to its unique structural features and diverse biological activities. Unlike 2H-chromene and 4H-chromene, which have simpler structures, this compound contains additional phenyl groups that enhance its biological potency and versatility .
Properties
CAS No. |
53209-37-3 |
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Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2,4-diphenyl-4H-chromene |
InChI |
InChI=1S/C21H16O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-15,19H |
InChI Key |
PZZKQIVCCJKOFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(OC3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
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